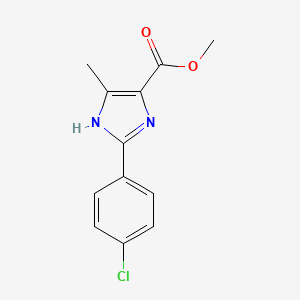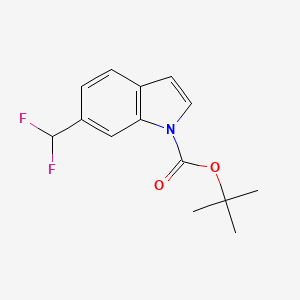![molecular formula C10H9NO3 B13686144 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals . This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be adapted to microwave conditions to improve yields and reaction times. The reaction typically proceeds through the formation of an intermediate iminium ion, which then cyclizes to form the oxazine ring.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the mild reaction conditions and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes could be feasible with further optimization.
化学反応の分析
Types of Reactions:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can yield dihydro analogs, which may exhibit different biological properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Functionalized oxazine derivatives.
科学的研究の応用
Chemistry:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
The compound has shown potential as an antimicrobial agent, effective against bacteria such as Staphylococcus aureus and Escherichia coli . It also exhibits inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies .
Medicine:
Due to its biological activities, this compound is being explored for its potential use in drug development. Its antimicrobial properties make it a promising candidate for the treatment of infectious diseases .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as heat resistance and electronic applications .
作用機序
The mechanism of action of 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin, through stoichiometric inactivation . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function.
類似化合物との比較
2-Methyl-4H-3,1-benzoxazin-4-one: This compound shares a similar core structure but lacks the methoxy group.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
5-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-7-4-3-5-8(13-2)9(7)10(12)14-6/h3-5H,1-2H3 |
InChIキー |
WIHCGGADTUJCJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


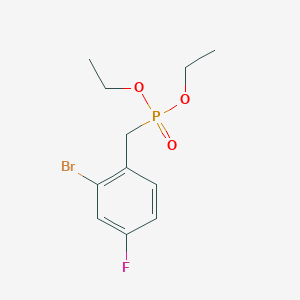
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
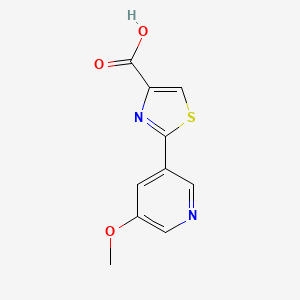

![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
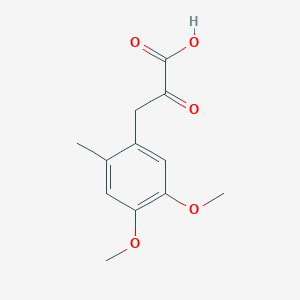
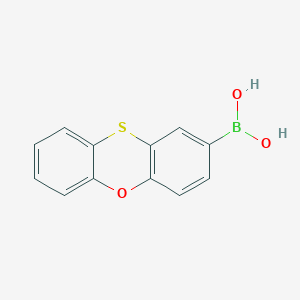
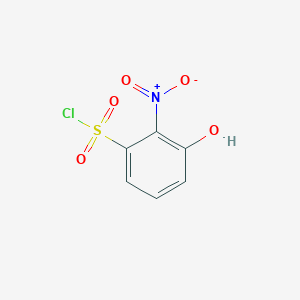
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
